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Compound of Interest

Compound Name: GSK1360707

Cat. No.: B1672351

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target binding profile of GSK1360707, a
potent and selective triple reuptake inhibitor, with two other commonly used antidepressants,
amitriptyline and venlafaxine. The information is intended to assist researchers in
understanding the selectivity of GSK1360707 and potential implications for its pharmacological
effects.

Executive Summary

GSK1360707 is a triple reuptake inhibitor that potently targets the serotonin (SERT),
norepinephrine (NET), and dopamine (DAT) transporters. While comprehensive off-target
screening data for GSK1360707 against a broad panel of receptors and ion channels is not
publicly available, this guide compiles the existing on-target data and compares it with the
known on- and off-target binding profiles of amitriptyline, a tricyclic antidepressant (TCA), and
venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI). This comparison highlights
the differences in selectivity and potential for off-target related effects among these
compounds.

Comparative Binding Profiles

The following table summarizes the available binding affinity data (Ki or IC50 in nM) for
GSK1360707, amitriptyline, and venlafaxine against their primary targets and key off-targets
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associated with common antidepressant side effects. It is important to note that the data has
been compiled from various sources and experimental conditions may differ.

T ¢ GSK1360707 (IC50, Amitriptyline (Ki, Venlafaxine (Ki,
arge
< nM) nM) nM)

Primary Targets
Serotonin Transporter

1.7 3.45-20 25-82
(SERT)
Norepinephrine

1.3 (TOmax 82%) 13.3-50 800 - 2,500
Transporter (NET)
Dopamine Transporter

15.8 3,200 - 4,300 > 10,000
(DAT)
Key Off-Targets
Muscarinic M1 )

Data not available 10-25 > 10,000
Receptor
Histamine H1 )

Data not available 1.1-11 > 10,000
Receptor
Alpha-1 Adrenergic )

Data not available 25-60 > 10,000

Receptor

Note: Lower values indicate higher binding affinity. TOmax refers to the maximal observable
target occupancy in vivo. Data for GSK1360707 represents estimated IC50 values. Data for
amitriptyline and venlafaxine are compiled from various sources and represent a range of
reported Ki values.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the simplified signaling pathway of monoamine transporters
and a general workflow for determining off-target binding profiles.
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Caption: Simplified signaling pathway of monoamine transporters.
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Caption: General workflow for off-target binding profiling.

Experimental Protocols

The binding affinities of GSK1360707 and comparator drugs to monoamine transporters are
typically determined using radioligand binding assays. Below is a detailed, representative
protocol for such an assay.

Objective: To determine the in vitro binding affinity (Ki) of a test compound for the human
serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter
(hDAT).

Materials:

e Cell Membranes: Membranes prepared from HEK293 cells stably expressing hSERT, hNET,
or hDAT.

« Radioligands:

o For hSERT: [3H]Citalopram or [H]Paroxetine

o For hNET: [3H]Nisoxetine

o For hDAT: [BH]WIN 35,428 or [*H]GBR-12935
¢ Non-specific Binding Ligands:

o For hSERT: Fluoxetine (10 uM)

o For hNET: Desipramine (10 pM)

o For hDAT: Nomifensine (10 uM)

o Test Compound: GSK1360707, amitriptyline, or venlafaxine, prepared in appropriate serial
dilutions.

o Assay Buffer: Typically 50 mM Tris-HCI, 120 mM NaCl, 5 mM KCI, pH 7.4.
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» 96-well Plates: For performing the assay.

o Filter Mats: Glass fiber filters (e.g., Whatman GF/B or GF/C).
« Scintillation Vials and Fluid.

e Liquid Scintillation Counter.

» Plate Harvester.

Procedure:

o Preparation of Reagents:

o Prepare serial dilutions of the test compound in assay buffer. The final concentrations
should typically span a range from 1011 M to 10—> M.

o Prepare the radioligand solution in assay buffer at a concentration of approximately its Kd
value.

o Prepare the non-specific binding ligand at a high concentration (e.g., 1000-fold higher than
its Ki).

o Thaw the cell membranes on ice and dilute to the desired protein concentration in assay
buffer (typically 10-50 pg protein per well).

o Assay Setup (in a 96-well plate):

o Total Binding Wells: Add 50 pL of assay buffer, 50 pL of radioligand solution, and 100 pL of
the diluted cell membrane preparation.

o Non-specific Binding (NSB) Wells: Add 50 pL of the non-specific binding ligand, 50 pL of
radioligand solution, and 100 pL of the diluted cell membrane preparation.

o Test Compound Wells: Add 50 pL of each dilution of the test compound, 50 pL of
radioligand solution, and 100 pL of the diluted cell membrane preparation.

¢ Incubation:
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o Incubate the plates at room temperature (or other specified temperature) for a
predetermined amount of time to reach equilibrium (e.g., 60-120 minutes).

e Harvesting:

o Rapidly filter the contents of each well through the glass fiber filter mats using a cell
harvester. This separates the bound radioligand from the unbound.

o Wash the filters several times with ice-cold assay buffer to remove any remaining unbound
radioligand.

e Quantification:
o Place the filter discs into scintillation vials.
o Add scintillation fluid to each vial.

o Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid
scintillation counter.

o Data Analysis:

o Calculate the specific binding by subtracting the average CPM from the NSB wells from
the average CPM of the total binding wells.

o For the test compound, calculate the percent inhibition of specific binding at each
concentration.

o Plot the percent inhibition against the logarithm of the test compound concentration to
generate a dose-response curve.

o Determine the IC50 value (the concentration of the test compound that inhibits 50% of the
specific binding) from the curve using non-linear regression analysis.

o Calculate the Ki (inhibitor binding affinity constant) using the Cheng-Prusoff equation: Ki =
IC50/ (1 + [L])/Kd), where [L] is the concentration of the radioligand and Kd is its
dissociation constant.
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Disclaimer

This guide is for informational purposes only and is intended for a scientific audience. The data
presented has been compiled from publicly available sources and may not be directly
comparable due to variations in experimental conditions. For definitive conclusions, it is
recommended to conduct head-to-head comparative studies under standardized assay
conditions.

« To cite this document: BenchChem. [Off-Target Binding Profile of GSK1360707: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672351#off-target-binding-profile-of-gsk1360707]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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